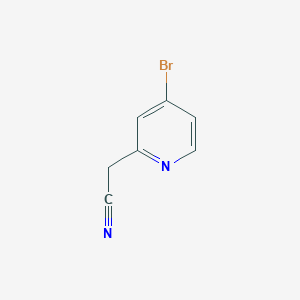

2-(4-Bromopyridin-2-YL)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

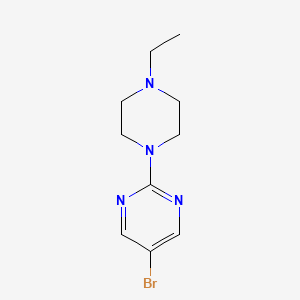

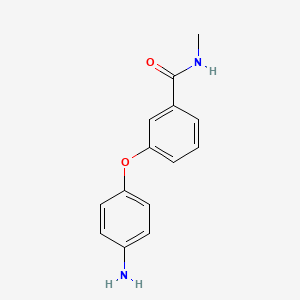

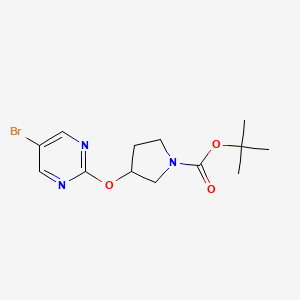

2-(4-Bromopyridin-2-yl)acetonitrile is a chemical compound that is part of the broader class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of functionalized pyridine derivatives, such as 2-(4-Bromopyridin-2-yl)acetonitrile, can be achieved through various synthetic routes. One such method involves domino reactions, which are a series of reactions occurring consecutively without the need to isolate intermediates. For instance, the synthesis of 2-aminohydropyridines and 2-pyridinones has been successfully developed through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst . Although the specific synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile is not detailed, the methodologies applied to similar compounds suggest potential synthetic routes for this compound.

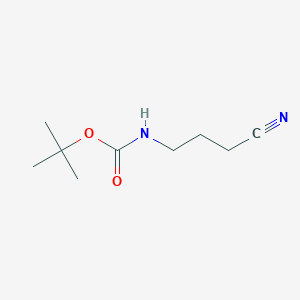

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by a six-membered ring with one nitrogen atom. The presence of a bromine atom in the 4-position of the pyridine ring, as in 2-(4-Bromopyridin-2-yl)acetonitrile, influences the electronic distribution and reactivity of the molecule. X-ray diffraction techniques can be used to determine the precise molecular structure of such compounds, as demonstrated in the study of copper(II) carboxylates with 2-aminopyridine .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring. The bromine atom in 2-(4-Bromopyridin-2-yl)acetonitrile can be substituted through palladium-catalyzed reactions, as shown in the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids . The electrochemical oxidation of bromoanilines in acetonitrile solution also provides insights into the reactivity of brominated aromatic compounds, which may be relevant to the oxidation behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromopyridin-2-yl)acetonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the cyano group (-C≡N) contributes to its polarity and potential for hydrogen bonding, affecting its solubility in organic solvents like acetonitrile. The bromine atom adds significant molecular weight and may influence the compound's volatility. Studies on similar compounds, like the copper(II) carboxylates with 2-aminopyridine, provide insights into the solubility and stability of pyridine derivatives in acetonitrile solutions, which can be extrapolated to understand the behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(4-Bromopyridin-2-YL)acetonitrile . For instance, the compound’s reactivity and stability could be affected by the pH of its environment, while its efficacy could be influenced by interactions with other molecules present in the same system.

Propiedades

IUPAC Name |

2-(4-bromopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNQSWJQOUINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634145 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromopyridin-2-YL)acetonitrile | |

CAS RN |

312325-73-8 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)